4-ethynyl-2,3-dihydro-1H-indene
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Overview
Description
4-Ethynyl-2,3-dihydro-1H-indene is a synthetic organic compound belonging to the family of indene derivatives It is characterized by the presence of an ethynyl group attached to the fourth position of the indene ring system
Mechanism of Action
Target of Action
4-Ethynyl-2,3-dihydro-1H-indene is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors and play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to regulate various cellular signaling pathways . They are involved in cell proliferation, adhesion, migration, and matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2,3-dihydro-1H-indene typically involves the alkylation of 2,3-dihydro-1H-indene with an ethynylating agent. One common method is the reaction of 2,3-dihydro-1H-indene with ethynyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the ethynyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-Ethynyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as electronic and photonic devices.
Comparison with Similar Compounds
Similar Compounds
Indene: A parent compound with a similar ring structure but lacking the ethynyl group.
2,3-Dihydro-1H-indene: A saturated derivative of indene without the ethynyl group.
4-Methyl-2,3-dihydro-1H-indene: A derivative with a methyl group instead of an ethynyl group.
Uniqueness
4-Ethynyl-2,3-dihydro-1H-indene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The ethynyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-ethynyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHFAHIJYNILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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